REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][C:3]#[CH:4].[Br:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]Br.O>S(=O)(=O)(O)[O-].C([N+](CCCC)(CCCC)CCCC)CCC.[OH-].[Na+]>[CH2:1]([O:5][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][Br:6])[CH2:2][C:3]#[CH:4] |f:3.4,5.6|
|
Name
|
|
Quantity
|
42.4 mL
|
Type
|
reactant
|
Smiles
|
C(CC#C)O
|
Name
|
|
Quantity
|
260 mL
|
Type
|
reactant
|
Smiles
|
BrCCCCCCBr
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
catalyst
|
Smiles
|
S([O-])(O)(=O)=O.C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted twice with dichloromethane (2×100 ml)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
the column was eluted with petroleum ether (bp 40–60°)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC#C)OCCCCCCBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 103.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |